6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine
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Overview
Description
This compound is a derivative of quinacrine with an improved cell viability profile . Quinacrine is an anti-protozoal agent . The molecular formula of the compound is C20H27ClN4 and it has a molecular weight of 358.9 .
Molecular Structure Analysis
The InChI Key of the compound is AKZZUONQDIGIBX-UHFFFAOYSA-N . The InChI is InChI=1S/C20H27ClN4/c1-24-10-12-25(13-11-24)9-8-22-20-16-4-2-3-5-18(16)23-19-14-15(21)6-7-17(19)20/h6-7,14H,2-5,8-13H2,1H3,(H,22,23) . The Canonical SMILES is CN1CCN(CC1)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl .Physical and Chemical Properties Analysis
The compound appears as a crystalline solid .Scientific Research Applications
Antiprion Activity : A study by Nguyen et al. (2008) investigated functionalized acridin-9-amines structurally related to quinacrine for antiprion activity. The most promising compound was found to be 6-chloro-2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)acridin-9-amine, which exhibited submicromolar EC50 values and was more active than quinacrine in terms of EC50 values, highlighting its potential as an antiprion agent (Nguyen et al., 2008).
Anti-Tubercular Activity : Vavaiya et al. (2022) reported the synthesis and evaluation of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate compounds, demonstrating their potential as active agents against mycobacterium tuberculosis. These compounds showed acceptable drug-like properties, making them suitable for further modification and development as anti-tubercular agents (Vavaiya et al., 2022).
Anticancer Activities : Demirci and Demirbas (2019) synthesized novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a compound known for its anticancer activities. The study showed that these bases exhibited moderate cytotoxic activity against prostate cancer cell lines, suggesting their potential in cancer treatment (Demirci & Demirbas, 2019).
Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Jin, Nguyen, and Go (2014) evaluated functionalized acridines, tetrahydroacridines, and quinolines for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study found potent nanomolar inhibition of both enzymes by a tacrine-donepezil hybrid compound, indicating its relevance in neurodegenerative diseases (Jin, Nguyen, & Go, 2014).
Antibacterial Properties : Abdullah et al. (2016) synthesized a series of N1-(4-chloro-9-ethylcarbazol-3-yl)amidrazones incorporating piperazines and related congeners. They found that some compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative pathogens, indicating their potential as antibacterial agents (Abdullah et al., 2016).
Properties
IUPAC Name |
6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4/c1-24-10-12-25(13-11-24)9-8-22-20-16-4-2-3-5-18(16)23-19-14-15(21)6-7-17(19)20/h6-7,14H,2-5,8-13H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZZUONQDIGIBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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